molecular formula C16H13N3OS B5808255 N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide

N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide

Cat. No.: B5808255
M. Wt: 295.4 g/mol
InChI Key: IVRQJGYCUAAJOD-UHFFFAOYSA-N
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Description

N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The pyridine ring can enhance binding affinity to specific targets, leading to increased biological activity. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide can be compared with other thiazole derivatives, such as:

This compound stands out due to its unique combination of the thiazole and pyridine rings, providing a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11(20)18-14-6-4-12(5-7-14)15-10-21-16(19-15)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQJGYCUAAJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320708
Record name N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

429641-43-0
Record name N-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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